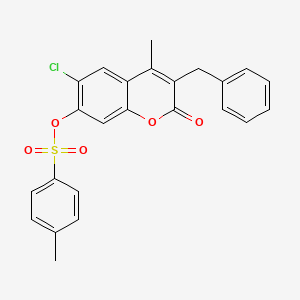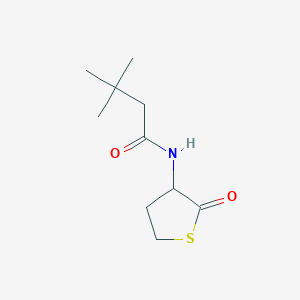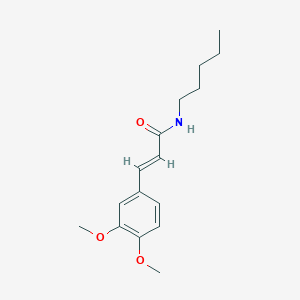![molecular formula C19H18N2O2 B11015264 5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)
5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with methyl, phenyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with benzamide under basic conditions to form 2-phenyl-1,2-oxazole.
Substitution Reactions: The methyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methylation of the oxazole ring can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as 4-methylbenzylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The oxazole ring and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the 4-methylphenylmethyl group, which may affect its binding properties and biological activity.
N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the methyl group on the oxazole ring, potentially altering its chemical reactivity and interactions.
3-phenyl-1,2-oxazole-4-carboxamide: Lacks both the methyl and 4-methylphenylmethyl groups, which can significantly impact its overall properties.
Uniqueness
5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methyl and 4-methylphenylmethyl groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-10-15(11-9-13)12-20-19(22)17-14(2)23-21-18(17)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,22) |
InChI Key |
KMHXFPBUVJEGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015188.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11015196.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11015207.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B11015230.png)
![4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11015243.png)
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11015249.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015257.png)
![5-methoxy-1-methyl-N-{(2S)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11015265.png)

